molecular formula C8H6FNO B13188846 5-Ethenyl-2-fluoropyridine-3-carbaldehyde

5-Ethenyl-2-fluoropyridine-3-carbaldehyde

Cat. No.: B13188846
M. Wt: 151.14 g/mol
InChI Key: YRMGEYAVUVPNSM-UHFFFAOYSA-N
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Description

5-Ethenyl-2-fluoropyridine-3-carbaldehyde: is a fluorinated pyridine derivative with the molecular formula C8H6FNO . This compound is characterized by the presence of an ethenyl group at the 5-position, a fluorine atom at the 2-position, and a carbaldehyde group at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethenyl-2-fluoropyridine-3-carbaldehyde typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine. Subsequent reactions introduce the ethenyl and carbaldehyde groups .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from commercially available pyridine derivatives, followed by selective fluorination and functional group modifications under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 5-Ethenyl-2-fluoropyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Ethenyl-2-fluoropyridine-3-carbaldehyde is used as a building block in organic synthesis. Its reactive aldehyde group allows it to participate in various condensation reactions, facilitating the synthesis of more complex molecules .

Biology and Medicine: The presence of the fluorine atom introduces unique electronic properties, making this compound a valuable scaffold for drug design.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its unique properties make it suitable for the development of new materials with improved physical and chemical characteristics .

Mechanism of Action

The mechanism of action of 5-ethenyl-2-fluoropyridine-3-carbaldehyde is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the reactivity of the pyridine ring, affecting its interactions with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

    2-Fluoropyridine: Lacks the ethenyl and carbaldehyde groups, making it less reactive in certain synthetic applications.

    3-Fluoropyridine: Similar to 2-fluoropyridine but with the fluorine atom at the 3-position.

    5-Fluoropyridine-3-carbaldehyde: Similar structure but lacks the ethenyl group.

Uniqueness: 5-Ethenyl-2-fluoropyridine-3-carbaldehyde is unique due to the combination of the ethenyl, fluorine, and carbaldehyde groups on the pyridine ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and making it a valuable intermediate in organic synthesis and drug design .

Properties

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

5-ethenyl-2-fluoropyridine-3-carbaldehyde

InChI

InChI=1S/C8H6FNO/c1-2-6-3-7(5-11)8(9)10-4-6/h2-5H,1H2

InChI Key

YRMGEYAVUVPNSM-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(N=C1)F)C=O

Origin of Product

United States

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